molecular formula C11H14N2O B1292175 2-Tert-butyl-1,3-benzoxazol-5-amine CAS No. 1017046-27-3

2-Tert-butyl-1,3-benzoxazol-5-amine

Cat. No. B1292175
M. Wt: 190.24 g/mol
InChI Key: YAIJJYNDSHDPIB-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Tert-butyl-1,3-benzoxazol-5-amine is 1S/C11H14N2O/c1-11(2,3)10-13-8-6-7(12)4-5-9(8)14-10/h4-6H,12H2,1-3H3 . This indicates that the molecule contains a benzoxazole ring substituted with an amino group at the 5-position and a tert-butyl group at the 2-position .


Physical And Chemical Properties Analysis

2-Tert-butyl-1,3-benzoxazol-5-amine is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Synthesis Methodologies

2-Tert-butyl-1,3-benzoxazol-5-amine is utilized in various synthesis methodologies, contributing to the advancement of organic chemistry. For instance, a metal-free route for oxidative amination of benzoxazole, involving C-H bond activation with amines in the presence of catalytic iodine, utilizes tertiary butanol and water as byproducts, highlighting an environmentally benign approach to forming C-N bonds (Lamani & Prabhu, 2011). Furthermore, the interaction of 3,5-di-tert-butyl-o-benzoquinone with secondary amines has been explored to synthesize a series of new N,N-disubstituted o-aminophenols, contributing to the synthesis of unique sterically hindered compounds (Cherkasov et al., 2011).

Synthesis of Complex Molecules

This chemical is instrumental in the synthesis of complex molecules with potential therapeutic applications. For example, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, involving reduction and crystal structure determination, showcases its role in creating compounds with antitumor activities (叶姣 et al., 2015).

Electrosynthesis Techniques

Electrosynthesis techniques involving 2-Tert-butyl-1,3-benzoxazol-5-amine are gaining attention for their efficiency and environmental benefits. For instance, the electrochemical synthesis of some 2-arylbenzoxazoles, without the need for catalysts and under mild conditions, represents an innovative approach in green chemistry (Salehzadeh et al., 2013).

Novel Synthetic Approaches

Novel synthetic approaches utilizing 2-Tert-butyl-1,3-benzoxazol-5-amine are continually being developed. For instance, a transition metal-free method for direct amination of benzoxazoles using formamides as nitrogen sources, mediated by an inexpensive and environmentally friendly system, demonstrates the versatility of this compound in synthetic chemistry (Wang et al., 2014).

Safety And Hazards

The safety information for 2-Tert-butyl-1,3-benzoxazol-5-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

properties

IUPAC Name

2-tert-butyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2,3)10-13-8-6-7(12)4-5-9(8)14-10/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIJJYNDSHDPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640947
Record name 2-tert-Butyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-1,3-benzoxazol-5-amine

CAS RN

1017046-27-3
Record name 2-tert-Butyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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